molecular formula C16H17NO2 B11998123 N-(4-methoxybenzyl)-2-phenylacetamide

N-(4-methoxybenzyl)-2-phenylacetamide

Cat. No.: B11998123
M. Wt: 255.31 g/mol
InChI Key: FDSGXEOIPBWJIH-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-phenylacetamide typically involves the reaction of 4-methoxybenzylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using automated chromatography systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used in the presence of an appropriate electrophile.

Major Products

    Oxidation: Formation of N-(4-hydroxybenzyl)-2-phenylacetamide.

    Reduction: Formation of N-(4-methoxybenzyl)-2-phenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-phenylacetamide involves its interaction with specific molecular targets. The methoxybenzyl group can enhance the compound’s ability to penetrate cell membranes, while the phenylacetamide moiety can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)thiosemicarbazide
  • N-(4-methoxybenzyl)-4-methoxyaniline
  • N-(4-methoxybenzyl)-2-phenylethylamine

Uniqueness

N-(4-methoxybenzyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-phenylacetamide

InChI

InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)12-17-16(18)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

FDSGXEOIPBWJIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2

Origin of Product

United States

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